
1,4-Oxazepine, hexahydro-7-methoxy-7-phenyl-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxazepine, hexahydro-7-methoxy-7-phenyl-4-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols . These reactions are often carried out in a microwave oven to reduce reaction time and increase yield .
Industrial Production Methods
Industrial production of 1,4-oxazepine derivatives may involve large-scale cyclocondensation reactions using readily available precursors. The use of copper catalysis and 1,3-dipolar cycloaddition reactions are also common in industrial settings . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Oxazepine derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine oxides.
Reduction: Reduction reactions can convert oxazepine derivatives into their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazepine oxides, amines, and various substituted oxazepine derivatives. These products have diverse applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
1,4-Oxazepine derivatives have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules.
Medicine: Some derivatives are used as antidepressants, antipsychotics, and histone deacetylase inhibitors.
Industry: They are employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-oxazepine derivatives varies depending on their specific application. For instance, as histone deacetylase inhibitors, they inhibit the deacetylation of histone proteins, leading to changes in gene expression . In the case of antipsychotic drugs like loxapine, the exact mode of action involves altering the excitability of subcortical inhibitory areas, resulting in calming effects and suppression of aggressive behavior .
Comparación Con Compuestos Similares
Similar Compounds
Loxapine: An antipsychotic drug with a similar oxazepine scaffold.
Amoxapine: An antidepressant that shares the oxazepine core structure.
Sintamil: Another compound with an oxazepine motif used for its antidepressant properties.
Uniqueness
1,4-Oxazepine, hexahydro-7-methoxy-7-phenyl-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and phenylmethyl groups enhances its potential for diverse applications in various fields.
Propiedades
Número CAS |
61004-93-1 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-benzyl-7-methoxy-7-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C19H23NO2/c1-21-19(18-10-6-3-7-11-18)12-13-20(14-15-22-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 |
Clave InChI |
OSQOCWLXXLGVRV-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCN(CCO1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)



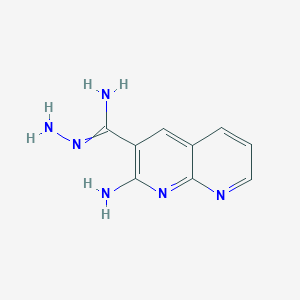
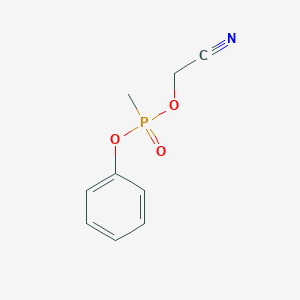
![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)

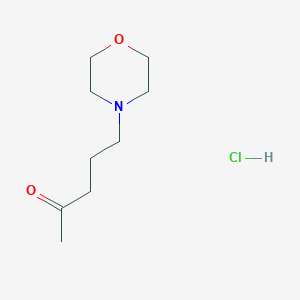
![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)
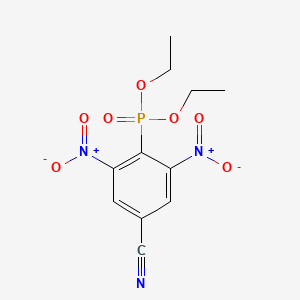
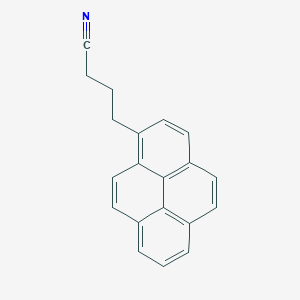
![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)
